methyl 4-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate is an organic compound with a complex structure that includes a benzoxazole ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the chlorophenyl group, and the esterification of the benzoate. Common synthetic routes may include:
Formation of Benzoxazole Ring: This can be achieved through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Chlorophenyl Group: This step may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Methyl 4-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester with different chemical properties and applications.
4-Chloro-3-methylphenol: A chlorinated phenol with distinct biological activities.
Benzoxazole derivatives: Compounds with similar ring structures but varying substituents and activities.
Conclusion
This compound is a compound with diverse chemical properties and potential applications in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C23H17ClN2O3 |
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Molecular Weight |
404.8 g/mol |
IUPAC Name |
methyl 4-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-3-10-20-21(11-14)29-22(26-20)18-12-17(8-9-19(18)24)25-13-15-4-6-16(7-5-15)23(27)28-2/h3-13H,1-2H3 |
InChI Key |
GUCMRIPATMWUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)C(=O)OC)Cl |
Origin of Product |
United States |
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